

Stability of 4-(Azetidin-3-yl)morpholine under acidic/basic conditions

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)morpholine

Cat. No.: B2981208

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Technical Support Center: Stability of 4-(Azetidin-3-yl)morpholine

Welcome to the technical support guide for **4-(Azetidin-3-yl)morpholine**. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its stability profile, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Section 1: Fundamental Stability Profile (FAQs)

This section addresses the most common questions regarding the inherent chemical stability of **4-(Azetidin-3-yl)morpholine**.

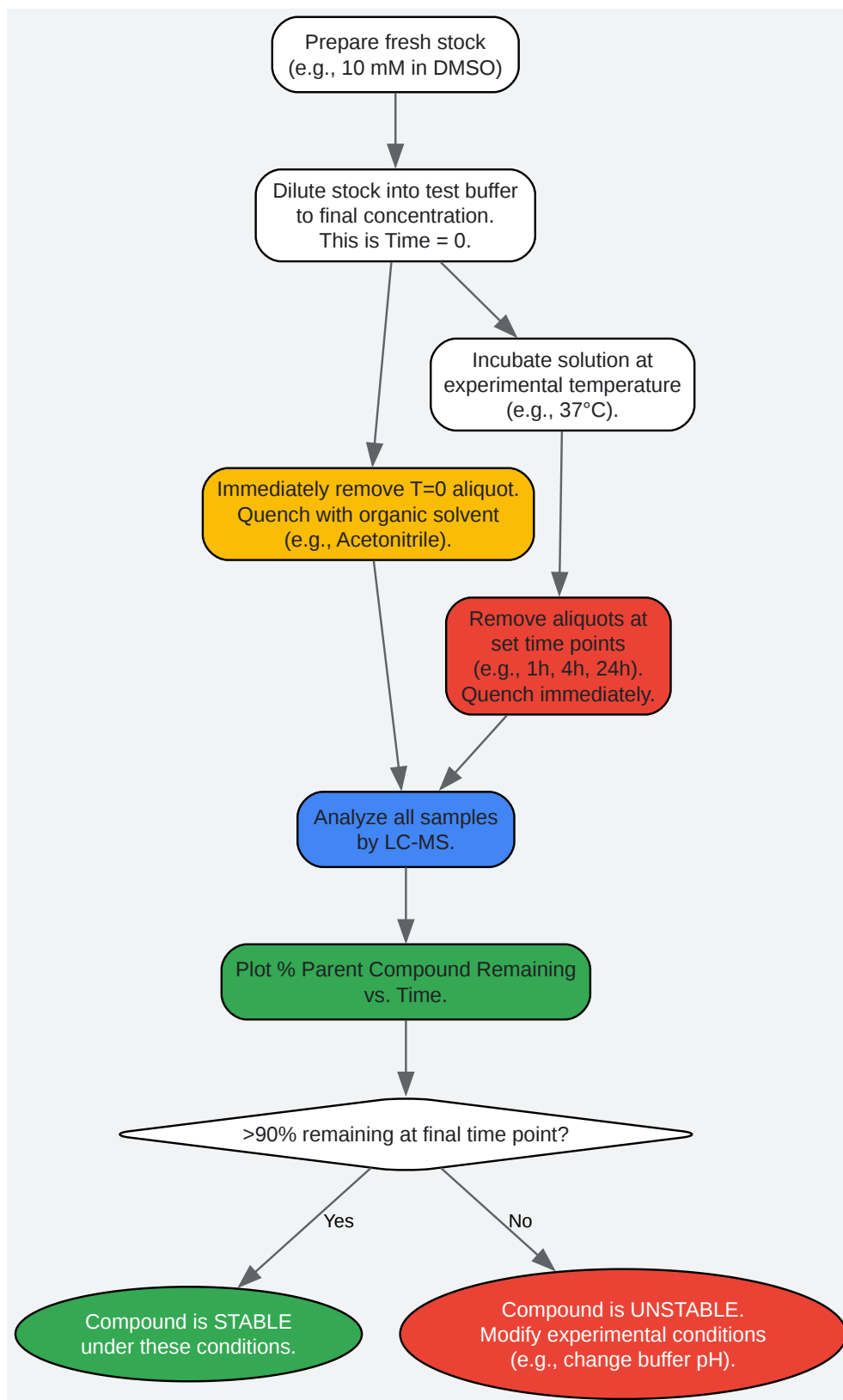
Q1: What is the primary stability concern when working with **4-(Azetidin-3-yl)morpholine**?

The principal point of vulnerability in the **4-(Azetidin-3-yl)morpholine** structure is the azetidine ring.^[1] This four-membered heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage under certain conditions.^{[2][3]} In contrast, the morpholine ring is a chemically stable amino ether and is not typically a source of instability under common synthetic or biological conditions.^[4] Therefore, experimental challenges are almost exclusively related to the integrity of the azetidine moiety.

Q2: How does **4-(Azetidin-3-yl)morpholine** behave under acidic conditions?

This compound is highly sensitive to acidic conditions. The core issue is an acid-mediated intramolecular ring-opening of the azetidine.^{[1][5]}

Mechanism of Degradation: The decomposition process is initiated by the protonation of the azetidine ring nitrogen. This nitrogen is a key determinant of stability; its pKa dictates the extent of protonation at a given pH.^[1] Once protonated, the carbon atoms adjacent to the nitrogen become significantly more electrophilic and thus highly susceptible to nucleophilic attack. In aqueous acidic media, a water molecule can act as the nucleophile, leading to irreversible ring-opening and the formation of an amino alcohol derivative. This process is often rapid at low pH values (e.g., pH < 3).^[1]



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Sources

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